N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide
Description
N-[(2Z)-4-Fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide is a benzothiazole-derived compound characterized by a fluorinated and methyl-substituted heterocyclic core fused with a cyclohexanecarboxamide moiety. The (2Z)-configuration indicates a planar, conjugated imine structure, which facilitates resonance stabilization and influences its tautomeric behavior . The cyclohexanecarboxamide substituent introduces hydrophobicity, impacting solubility and pharmacokinetic properties.
Properties
IUPAC Name |
N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2OS/c1-18-13-11(16)8-5-9-12(13)20-15(18)17-14(19)10-6-3-2-4-7-10/h5,8-10H,2-4,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUBSOWKVFHDQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2SC1=NC(=O)C3CCCCC3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide typically involves the condensation of 4-fluoro-3-methylbenzothiazole with cyclohexanecarboxylic acid or its derivatives under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine or benzothiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases, including tuberculosis and cancer.
Industry: Utilized in the development of new materials with specific properties, such as dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties.
Comparison with Similar Compounds
Key Observations :
- The 4-cyanophenyl substituent (in the third analog) introduces strong electron-withdrawing effects, which may alter electronic distribution and reactivity .
Physicochemical Properties
Spectroscopic and computational data highlight key differences:
Notes:
- The absence of νS-H in IR spectra (2500–2600 cm⁻¹) confirms the dominance of the thione tautomer .
- The 4-cyanobenzamide analog’s higher ν(C=O) suggests stronger conjugation with the electron-withdrawing cyano group .
Crystallographic and Conformational Analysis
Crystal structures of related compounds (e.g., ) reveal planar benzothiazole cores with slight puckering in the dihydrothiazole ring. For example:
- Geometric Parameters : Bond lengths and angles in the target compound’s analogs align with typical values for aromatic heterocycles (C–S: 1.74–1.78 Å; C–N: 1.32–1.35 Å) .
- Hydrogen Bonding : N–H···O/S interactions stabilize crystal packing, as seen in N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide derivatives (). The cyclohexane group may disrupt intermolecular H-bonding compared to planar phenyl analogs .
Biological Activity
N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article aims to provide a comprehensive analysis of its biological activity, supported by data tables and relevant research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C14H16F N3S |
| Molecular Weight | 273.36 g/mol |
| CAS Number | 146137-79-3 |
| Structure | Chemical Structure |
Anticancer Properties
Research indicates that compounds with similar structures to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, fluorinated benzothiazoles have been shown to induce cell death in sensitive cancer cells through mechanisms involving the metabolism to reactive species that form DNA adducts .
Case Studies
-
Fluorinated Benzothiazoles :
- A study highlighted that fluorinated derivatives, including those similar to our compound, showed potent antiproliferative effects without a biphasic dose-response relationship. Specifically, the compound 5F 203 demonstrated effective inhibition of breast and renal cancer cell growth by inducing expression of cytochrome P450 enzymes, which are crucial for drug metabolism .
-
Structure-Activity Relationship (SAR) :
- Investigations into SAR revealed that modifications in the benzothiazole structure could enhance cytotoxicity against cancer cells. Compounds with specific halogen substitutions exhibited improved selectivity and potency against triple-negative breast cancer (TNBC) cells compared to non-malignant cells .
The proposed mechanisms for the biological activity of this compound include:
- Metabolic Activation : The compound may undergo metabolic conversion to reactive intermediates that can interact with cellular macromolecules, leading to apoptosis in cancer cells.
- Enzyme Induction : Similar compounds have been shown to induce the expression of cytochrome P450 enzymes, which can alter drug metabolism and enhance therapeutic efficacy against tumors .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparative analysis with similar compounds is essential.
| Compound Name | CAS Number | Antiproliferative Activity | Mechanism of Action |
|---|---|---|---|
| 5F 203 | 15355884 | High against breast cancer | Metabolism to reactive species |
| Diazoxide | 15245 | Moderate | CII inhibition; regulates ROS production |
| Benzothiadiazine Derivative | Not specified | High against TNBC | Structural modifications enhance activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
